An In-depth Technical Guide to the Physicochemical Properties of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one
An In-depth Technical Guide to the Physicochemical Properties of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the 8-chloro-2H-1,4-Benzothiazin-3(4H)-one scaffold, a heterocyclic motif of significant interest in medicinal chemistry. While specific experimental data for the 8-chloro derivative is not extensively available in public literature, this guide synthesizes information from closely related analogs and the parent benzothiazinone core to project its likely characteristics. We will delve into the structural and electronic properties, solubility, and stability of this class of compounds, supported by established experimental protocols for their determination. Furthermore, this guide will explore the critical role these properties play in the context of drug discovery and development, with a particular focus on the absorption, distribution, metabolism, and excretion (ADME) profile. The included methodologies and in-depth analysis are intended to equip researchers with the foundational knowledge required to synthesize, characterize, and evaluate 8-chloro-2H-1,4-Benzothiazin-3(4H)-one and its derivatives for therapeutic applications.
Introduction: The Benzothiazinone Core in Modern Drug Discovery
The 1,4-benzothiazine scaffold is a privileged heterocyclic system that forms the backbone of numerous biologically active compounds. Its unique structural and electronic features make it a versatile template for the design of novel therapeutic agents.[1] Derivatives of 2H-1,4-Benzothiazin-3(4H)-one, in particular, have garnered significant attention for their potential applications in treating a range of diseases, most notably tuberculosis. The parent compound, (2H)1,4-Benzothiazin-3(4H)-one, serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] The introduction of a chlorine atom at the 8-position of the benzothiazinone ring is anticipated to modulate the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding the fundamental physicochemical properties of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one is, therefore, a critical first step in the rational design and development of new drug candidates based on this scaffold.
Molecular Structure and Key Physicochemical Descriptors
The foundational step in characterizing any potential drug candidate is to understand its core molecular properties. While specific experimental data for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one is limited, we can infer its probable characteristics from closely related, well-documented analogs.
Structural Formula and Molecular Weight
The chemical structure of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one consists of a benzene ring fused to a 1,4-thiazine ring, with a chlorine atom substituted at the 8-position and a ketone group at the 3-position.
Based on its structure (C₈H₆ClNOS), the molecular weight can be calculated. For comparison, the molecular weight of the unsubstituted (2H)1,4-Benzothiazin-3(4H)-one is 165.22 g/mol .[1] The addition of a chlorine atom increases the molecular weight. For instance, the related compound 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has a molecular weight of 213.69 g/mol .[2]
Predicted Physicochemical Properties
In the absence of direct experimental data, computational methods provide valuable estimates of key physicochemical parameters. These predictions are crucial for initial virtual screening and lead optimization in drug discovery. The following table summarizes the predicted properties for the parent compound and a closely related analog, which can serve as a reasonable proxy for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one.
| Property | (2H)1,4-Benzothiazin-3(4H)-one | 8-chloro-7-fluoro-2H-1,4-Benzothiazin-3(4H)-one | Predicted values for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one |
| Molecular Formula | C₈H₇NOS | C₈H₅ClFNOS | C₈H₆ClNOS |
| Molecular Weight ( g/mol ) | 165.22[1] | 217.65[3][4] | ~199.65 |
| XLogP3-AA | Not available | 2.1[4] | ~2.5-3.0 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3[4] | 2 |
| Topological Polar Surface Area (Ų) | Not available | 54.4[4] | ~50-60 |
Note: Predicted values for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one are estimations based on the influence of the chloro-substituent on the parent molecule and comparison with halogenated analogs.
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five is a cornerstone in early-stage drug discovery, providing a framework to assess the "drug-likeness" of a molecule and its potential for good oral bioavailability. The rule states that a compound is more likely to be orally absorbed if it adheres to the following criteria:
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No more than 5 hydrogen bond donors.
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No more than 10 hydrogen bond acceptors.
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A molecular weight under 500 daltons.
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A calculated octanol-water partition coefficient (LogP) not exceeding 5.
Based on the predicted values, 8-chloro-2H-1,4-Benzothiazin-3(4H)-one is expected to be fully compliant with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.
Experimental Determination of Physicochemical Properties
The following section outlines the standardized experimental protocols for determining the key physicochemical properties of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one. These methods are fundamental for the empirical characterization of any new chemical entity.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the crystalline 8-chloro-2H-1,4-Benzothiazin-3(4H)-one is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate (e.g., 2 °C/min).
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Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion) are recorded as the melting range.
For comparison, the melting point of the unsubstituted (2H)1,4-Benzothiazin-3(4H)-one is 178-185 °C[1], and for 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one, it is 185-186 °C.[2] It is anticipated that the melting point of the 8-chloro derivative will be in a similar range.
Solubility Assessment
Solubility is a paramount property influencing a drug's absorption and formulation. The "shake-flask" method is the gold standard for determining equilibrium solubility.
Experimental Protocol: Shake-Flask Method for Solubility Determination
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Solution Preparation: An excess amount of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
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Equilibration: The vial is agitated in a temperature-controlled shaker bath for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is centrifuged to pellet the excess solid. The supernatant is then carefully filtered through a syringe filter (e.g., 0.22 µm PTFE).
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.
The solubility of benzothiazinone derivatives can vary significantly with substitution. Generally, they exhibit low aqueous solubility which can be a challenge for formulation.
Determination of Acid Dissociation Constant (pKa)
The pKa value is crucial as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a common method for pKa determination.
Experimental Protocol: Potentiometric Titration for pKa Determination
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Sample Preparation: A solution of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one of known concentration is prepared in a suitable solvent system (e.g., water with a co-solvent if necessary).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH is continuously monitored using a calibrated pH meter.
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Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity. While specific spectra for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one are not available, related structures show characteristic chemical shifts. For example, in derivatives of 2H-benzo[b][3][5]thiazin-3(4H)-one, the protons of the thiazine ring typically appear as a singlet around 3.56 ppm in DMSO-d6.[6] The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by the position of the chloro substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 8-chloro-2H-1,4-Benzothiazin-3(4H)-one, characteristic absorption bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1660-1690 cm⁻¹), and C-Cl vibrations in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.
Relevance to Drug Development: An ADME Perspective
The physicochemical properties of a drug candidate are intimately linked to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Absorption: The predicted compliance with Lipinski's Rule of Five suggests that 8-chloro-2H-1,4-Benzothiazin-3(4H)-one has a good potential for oral absorption. Its moderate lipophilicity (inferred from LogP) is crucial for passive diffusion across the gastrointestinal membrane.
Distribution: Once absorbed, the distribution of the compound throughout the body will be influenced by its plasma protein binding and its ability to cross biological membranes, both of which are dependent on its lipophilicity and ionization state (pKa).
Metabolism: The chlorine substituent on the aromatic ring can significantly impact the metabolic fate of the molecule. It may block potential sites of oxidative metabolism by cytochrome P450 enzymes, potentially increasing the compound's half-life. However, it could also introduce new metabolic pathways.
Excretion: The route and rate of excretion are influenced by the compound's water solubility and molecular weight. More polar metabolites are generally excreted more readily by the kidneys.
Synthesis and Logic
The synthesis of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one would likely follow established routes for the construction of the benzothiazinone scaffold, starting from an appropriately substituted 2-aminothiophenol derivative.
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